

In Vitro Profiling of 4-Aminobenzamide Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name:	4-amino-3-methoxy-N-methylbenzamide
Cat. No.:	B1290252

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The benzamide scaffold is a cornerstone in medicinal chemistry, with numerous derivatives explored for a wide range of therapeutic applications. This guide provides a comparative overview of the in vitro biological activities of various 4-aminobenzamide derivatives, structurally related to **4-amino-3-methoxy-N-methylbenzamide**. Due to the limited publicly available data on **4-amino-3-methoxy-N-methylbenzamide**, this document focuses on its close analogs to provide insights into potential biological activities and the experimental methodologies used for their evaluation.

Comparative In Vitro Biological Activity

The following tables summarize the in vitro activity of several 4-aminobenzamide derivatives across different biological assays. These compounds share the core 4-aminobenzamide structure but differ in their substitution patterns, which significantly influences their biological effects.

Anticancer Activity of 4-Methylbenzamide Derivatives

New 4-methylbenzamide derivatives bearing a purine moiety have been investigated as potential protein kinase inhibitors.^[1] The antiproliferative activity of these compounds was assessed against a panel of human cancer cell lines.

Compound ID	Target Cell Line	IC50 (μM)	Reference
7	K562 (Leukemia)	2.27	[1]
HL-60 (Leukemia)	1.42	[1]	
OKP-GS (Renal)	4.56	[1]	
10	K562 (Leukemia)	2.53	[1]
HL-60 (Leukemia)	1.52	[1]	
OKP-GS (Renal)	24.77	[1]	

IC50: The concentration of a drug that gives half-maximal response.

DNA Methyltransferase (DNMT) Inhibition

Analogs of the quinoline-based SGI-1027, featuring a 4-amino-N-(4-aminophenyl)benzamide core, have been evaluated for their ability to inhibit DNA methylation.[2]

Compound ID	Target Enzyme	% Inhibition at 10 μM	Cytotoxicity (KG-1 cells) IC50 (μM)	Reference
12	DNMT1	45	12	[2]
16	DNMT1	48	15	[2]
31	DNMT1	52	10	[2]
32	DNMT1	55	8	[2]
SGI-1027	DNMT1	60	7	[2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A series of 4-aryloxy-5-benzamidopyrimidine derivatives, which include a 4-aminobenzamide moiety, were synthesized and evaluated as EGFR inhibitors.[3]

Compound ID	Target Enzyme	IC50 (μM)	Reference
10a	EGFR	5.37	[3]
10b	EGFR	2.11	[3]
10ac	EGFR	1.05	[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common in vitro assays used to evaluate the biological activity of benzamide derivatives.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.
- **Incubation:** The plate is incubated for a specified period, typically 48 to 72 hours.
- **MTT Addition:** MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.[4]

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for measuring the inhibitory activity of compounds against a specific enzyme.

- Reagent Preparation: Prepare solutions of the target enzyme, substrate, and test compounds in a suitable buffer.
- Reaction Mixture: In a microplate well, combine the enzyme solution and various concentrations of the test compound. Include a control with no inhibitor.
- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.
- Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
- Incubation: Incubate the reaction mixture at an optimal temperature for a specific duration.
- Detection: Measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).
- Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.^[5]

Poly (ADP-ribose) Polymerase (PARP) Inhibition Assay

PARP inhibitors are a significant class of anticancer agents. Their activity can be assessed both at the enzymatic and cellular level.

Enzymatic Assay: A common method involves a colorimetric or fluorescent assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins. The signal is inversely proportional to the PARP activity.^[6]

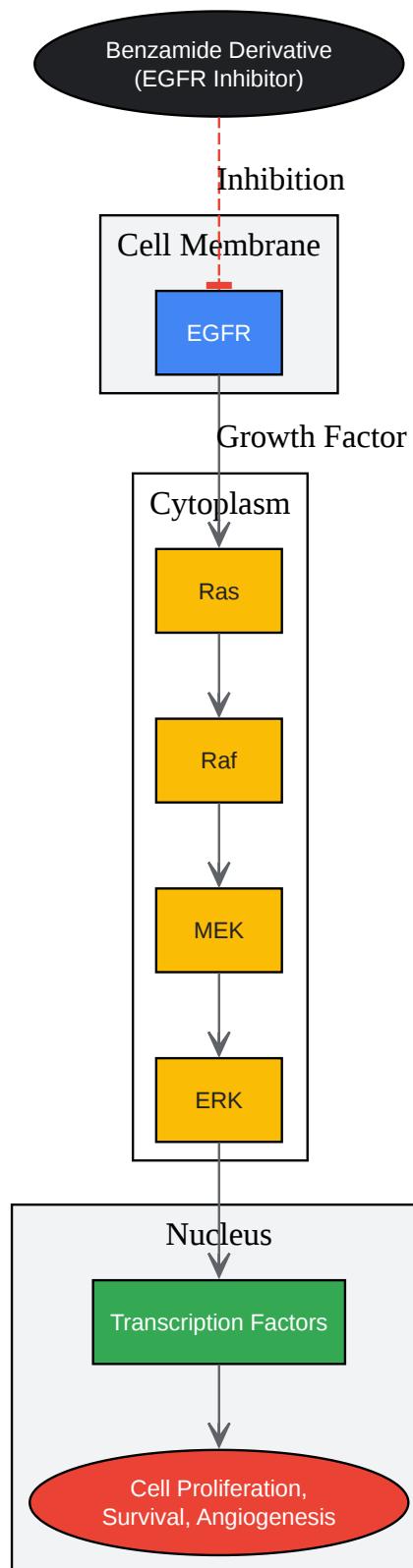
Cell-Based PARylation Assay:

- Cell Treatment: Treat cells with the test compounds for a specific duration.
- DNA Damage Induction: Induce DNA damage (e.g., using hydrogen peroxide) to activate PARP enzymes.

- Cell Lysis: Lyse the cells to extract proteins.
- Detection of PAR: Detect the levels of poly(ADP-ribose) (PAR) using an anti-PAR antibody in an ELISA or Western blot format. A decrease in PAR levels indicates PARP inhibition.[\[7\]](#)

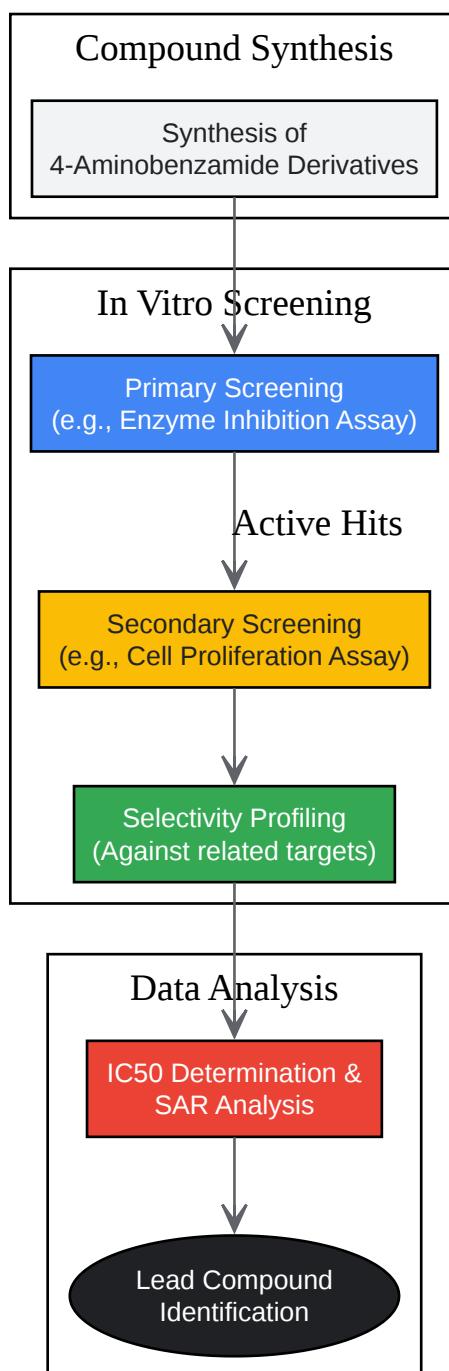
Visualizing Molecular Pathways and Experimental Workflows

To better understand the context of the in vitro testing of these derivatives, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.



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Caption: EGFR signaling pathway, a common target for benzamide kinase inhibitors.



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Caption: General workflow for the in vitro screening of 4-aminobenzamide derivatives.

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